N-carbobenzoxy-g-aminohexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

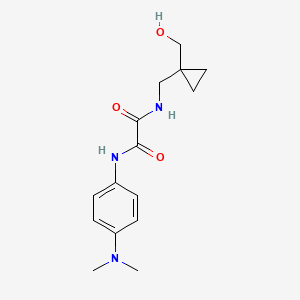

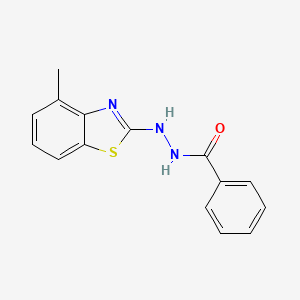

N-carbobenzoxy-g-aminohexanoic acid, also known as N-Carbobenzoxy-6-aminohexanoic Acid or N-Cbz-6-aminohexanoic Acid, is a chemical compound with the molecular formula C14H19NO4 . It is a white to almost white powder or crystal .

Molecular Structure Analysis

The linear formula of N-carbobenzoxy-g-aminohexanoic acid is C6H5CH2O2CNH(CH2)5CO2H . The molecular weight is 265.31 .Physical And Chemical Properties Analysis

N-carbobenzoxy-g-aminohexanoic acid is a solid at 20°C . It has a melting point of 55.0 to 60.0°C , and is soluble in methanol . It should be stored at a temperature between 0-10°C and should avoid heat .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

N-carbobenzoxy-γ-aminohexanoic acid is utilized as a protective agent for amino groups in peptide synthesis. This compound helps in preventing unwanted reactions and facilitates the creation of specific peptide bonds. For example, it has been used in the synthesis of various peptides, including complex ones such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine (Iselin, Feurer, & Schwyzer, 1955). Additionally, it plays a role in the modification of amino acid derivatives, as seen in the preparation of aminoacyl derivatives of sugars (Kochetkov et al., 1962).

Enzymatic Studies and Resolution of Amino Acids

This compound is also involved in studies concerning enzymatic activities and the resolution of amino acids. For instance, it was used in the asymmetric hydrolysis of N-carbobenzoxy-dl-glutamic acid by hog kidney acylase, leading to the resolution of glutamic acid (Levintow, Greenstein, & Kingsley, 1951).

Applications in Liquid Crystalline Copolymers

In the field of materials science, N-carbobenzoxy-γ-aminohexanoic acid contributes to the synthesis of liquid crystalline copolymers. This is evidenced by its use in synthesizing copoly(amide–ester–imide)s from amino acids, demonstrating its versatility in polymer chemistry (Li et al., 1995).

Metabolic Activation Studies

Additionally, it plays a role in the study of metabolic activation of carcinogenic heterocyclic aromatic amines, demonstrating its use in biochemical and medical research (Turesky et al., 1991).

Biochemical and Medicinal Chemistry

Finally, N-carbobenzoxy-γ-aminohexanoic acid is relevant in biochemical and medicinal chemistry research, particularly in the synthesis of peptides and their derivatives for various applications, including therapeutic purposes (Coggins & Benoiton, 1971).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-12(8-9-13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQBDNASFGRMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-carbobenzoxy-g-aminohexanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2864990.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)

![6-(1-Methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2864998.png)

![5-(1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2865000.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2865002.png)

![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2865004.png)

![(3Z)-1-(4-fluorobenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2865005.png)